2-(Tert-butoxy)-2-oxoacetic acid
Description
2-(Tert-butoxy)-2-oxoacetic acid is a specialized organic compound characterized by a tert-butoxy group (-O-tBu) and an oxoacetic acid (-OOC-COOH) moiety. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry. For instance, in radical annulation reactions, the tert-butoxy group stabilizes intermediates via steric hindrance, enabling efficient decarboxylation to generate tert-butyl radicals, which participate in cascade reactions with high yields (78%) . Its stability and reactivity are pivotal in constructing complex heterocycles, such as chroman-4-ones .
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORQVOFSGYRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
Procedure:
- Oxalyl chloride is dissolved in Et₂O and cooled to 0°C.
- tert-Butanol in Et₂O is added dropwise under nitrogen.
- The mixture is stirred at 0°C for 30 minutes and then at room temperature for 16 hours.
- The solvent is evaporated under reduced pressure to isolate tert-butyl 2-chloro-2-oxoacetate.
- Hydrolysis with aqueous LiOH or NaOH converts the chloro intermediate to 2-(tert-butoxy)-2-oxoacetic acid.
Advantages : High yield, minimal byproducts.
Limitations : Requires careful handling of oxalyl chloride (corrosive, moisture-sensitive).
Acid-Catalyzed Alkene Addition
This method employs isobutene gas and chloroacetic acid derivatives in the presence of a strong acid catalyst, such as macroporous cation exchange resin.
Reaction Conditions:
Procedure:
- Chloroacetic acid is dissolved in DCM and mixed with the catalyst.
- Isobutene gas is introduced into the reactor under controlled pressure (0.5–1 MPa).
- The reaction proceeds for 6–10 hours, followed by filtration to remove the catalyst.
- Crude product is purified via high-purity distillation.
Advantages : Scalable for industrial production, recyclable catalyst.
Limitations : Requires specialized equipment for gas handling.
Transesterification of Glyoxylic Acid Esters
Glyoxylic acid esters are transesterified with tert-butanol under basic or acidic conditions. This method is effective for producing high-purity derivatives.
Reaction Conditions:
Procedure:
- Methyl glyoxylate and tert-butanol are mixed in THF.
- DBTDL (0.5 mol%) is added, and the mixture is refluxed for 12–18 hours.
- The solvent is removed under vacuum, and the product is extracted with ethyl acetate.
- Acidic workup (e.g., citric acid) neutralizes residual base.
Advantages : Compatible with sensitive substrates.
Limitations : Moderate yields, longer reaction times.
Oxidative Methods Using tert-Butyl Alcohol and Acetic Anhydride
A traditional approach involves the condensation of tert-butyl alcohol with acetic anhydride or acetyl chloride.
Reaction Conditions:
Procedure:
- tert-Butyl alcohol is added to acetic anhydride in DMSO.
- The mixture is heated at 60°C for 8–12 hours.
- The product is isolated via aqueous workup and recrystallized from hexane.
Advantages : Simple setup, readily available reagents.
Limitations : Lower yields compared to oxalyl chloride methods.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Oxalyl Chloride | 85–91 | 16–24 h | High | High purity, minimal byproducts |
| Acid-Catalyzed Alkene | 70–85 | 6–10 h | Industrial | Recyclable catalyst |
| Transesterification | 65–78 | 12–18 h | Moderate | Compatible with esters |
| Acetic Anhydride | 60–75 | 8–12 h | Low | Simple reagents |
Recent Advances and Optimization
Recent patents highlight innovations in continuous-flow systems for the oxalyl chloride method, reducing reaction times to 4–6 hours with yields exceeding 90%. Additionally, photoredox catalysis has been explored for radical-based syntheses, though this remains experimental.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl glyoxylate.
Reduction: It can be reduced to form tert-butyl glycolate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Tert-butyl glyoxylate.
Reduction: Tert-butyl glycolate.
Substitution: Various tert-butyl esters and amides.
Scientific Research Applications
2-(tert-butoxy)-2-oxoacetic acid is a chemical compound with applications in organic synthesis, bioconjugation, and medicinal chemistry . It is used as a substrate to generate tert-butyl radicals, which can then react with other compounds to produce a desired product .
Applications
- Synthesis of Ester-Containing Chroman-4-Ones: this compound can be used as a substrate in the synthesis of ester-containing chroman-4-ones .
- Bioconjugation: Due to its bifunctional nature, this compound can be used for bioconjugation . It contains a carboxyl group at one end and a tert-butyl protected carboxylic acid at the other end, and it exhibits both hydrophobic and hydrophilic properties for use in biological applications .
- Building Block for Synthesis: this compound can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
- Linker for Antibody-Drug Conjugates and PROTACs: this compound can be incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation, where the linker region is referred to as 2-2-6 .
Case Studies
While the search results provide information on the applications of this compound, they do not include detailed case studies.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-2-oxoacetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with various molecular targets, facilitating the formation of desired products. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Stability and Reactivity
Tert-Butoxy vs. Methoxy Groups
- 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid (CAS 1457766-35-6) contains a methoxy (-OCH₃) group attached to a naphthalene ring. The methoxy group enhances solubility in polar solvents compared to the hydrophobic tert-butoxy group. However, the tert-butoxy group provides greater steric shielding, reducing undesired side reactions in radical processes .
- 2-[2-(4-Methoxyphenyl)hydrazono]acetic acid (from 2-oxoacetic acid derivatives) demonstrates that electron-donating methoxy groups influence charge distribution, directing reactivity in diazo coupling reactions. This contrasts with the tert-butoxy group, which primarily acts as a steric stabilizer rather than an electronic modulator .
Aromatic vs. Aliphatic Substituents
- 2-(3-Fluorophenyl)-2-oxoacetic acid and 2-(4-fluorophenyl)-2-oxoacetic acid incorporate fluorine-substituted aromatic rings. Fluorinated derivatives also exhibit higher toxicity (acute dermal and inhalation hazards) .
- 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid features a rigid adamantyl group, offering extreme steric bulk. This enhances thermal stability but reduces solubility in common solvents compared to tert-butoxy analogues .
Functional Group Modifications
Amino and Sulfonamide Derivatives
- 2-(Methylamino)-2-oxoacetic acid (CAS 29262-58-6) introduces a methylamino (-NHCH₃) group, enabling hydrogen bonding and chelation with metals. This contrasts with the inert tert-butoxy group, which lacks such interactions. The amino derivative’s higher polarity makes it suitable for coordination chemistry but less stable in acidic conditions .
- 2-(1-Methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid includes a sulfonamide group, enhancing water solubility and bioactivity. Such derivatives are explored as enzyme inhibitors, whereas tert-butoxy analogues are typically used as synthetic intermediates .
Ester and Ether Derivatives
- 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid (CAS 204133-20-0) and 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid (CAS 120289-22-7) incorporate sulfur or ether linkages.
Biological Activity
2-(Tert-butoxy)-2-oxoacetic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound features a tert-butoxy group attached to an oxoacetic acid moiety. The synthesis typically involves the reaction of tert-butyl alcohol with acetic anhydride, followed by oxidation processes to form the oxoacetate structure. The general reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential as an inhibitor of bacterial topoisomerases, which play a critical role in DNA replication and transcription.
Inhibition Studies
Recent studies have shown that this compound exhibits inhibitory effects on bacterial enzymes, particularly in Escherichia coli. For instance, it has been reported to inhibit DNA gyrase with half-maximal inhibitory concentrations (IC50) indicating its potency as an antibacterial agent.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | DNA gyrase | 134 ± 2 |
| Compound A | DNA gyrase | 58 ± 31 |
| Compound B | Topo IV | 19 ± 3 |
This table illustrates the comparative potency of this compound against other compounds targeting the same enzyme.
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial properties against various strains of bacteria. Its minimal inhibitory concentrations (MICs) have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth at low concentrations.
Case Studies
-
Study on E. coli Gyrase
A study evaluated the inhibitory effects of several compounds on E. coli DNA gyrase, including this compound. The results indicated that while it was less potent than some analogs, it still provided substantial inhibition, suggesting potential for further development as an antibacterial agent . -
Combination Therapy
Another research explored the use of this compound in combination with existing antibiotics. The findings revealed that it could enhance the efficacy of certain antibiotics against resistant strains of bacteria, indicating its potential role in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
